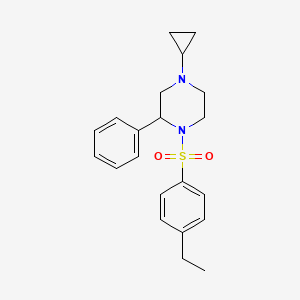

4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

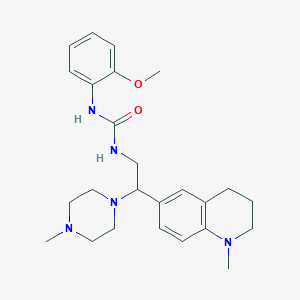

4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in various scientific research applications.

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery

Selective Antagonists and Enzyme Inhibitors

Research has shown the potential of sulfone derivatives, including structures similar to "4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine," in acting as selective antagonists and enzyme inhibitors. For instance, diphenyl sulfoxides have been identified as selective antagonists of the muscarinic M2 receptor, highlighting the importance of sulfone and sulfoxide moieties in medicinal chemistry for targeting specific receptors with high affinity and selectivity (Kozlowski et al., 2000). Similarly, studies on 1-Arylsulfonyl-4-phenylpiperazine derivatives have explored their enzyme inhibition potentials, further emphasizing the role of these compounds in drug discovery (Abbasi et al., 2017).

2. Biochemical Applications

Fluorescence Sensors and Imaging

Compounds with sulfonato-Salen-type structures, which share functional group similarities with "4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine," have been applied as fluorescence sensors for detecting metal ions like Cu2+ in water and for fluorescence imaging in living cells. This application demonstrates the utility of such compounds in biochemical assays and imaging techniques (Zhou et al., 2012).

Mechanism of Action

Target of Action

The compound “4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine” is a sulfonamide derivative . Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a necessary component for bacterial growth and reproduction .

Mode of Action

As a sulfonamide derivative, “4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine” might interact with its targets by mimicking the natural substrate of the enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The compound could potentially affect the pathways involved in the synthesis of folic acid . The downstream effects would depend on the specific organisms and cells that are sensitive to this disruption.

Pharmacokinetics

Many sulfonamides are well absorbed in the gastrointestinal tract and widely distributed throughout the body .

Result of Action

The molecular and cellular effects of “4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine” would likely be related to the inhibition of folic acid synthesis . This could lead to a decrease in bacterial growth and reproduction in susceptible organisms.

properties

IUPAC Name |

4-cyclopropyl-1-(4-ethylphenyl)sulfonyl-2-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-2-17-8-12-20(13-9-17)26(24,25)23-15-14-22(19-10-11-19)16-21(23)18-6-4-3-5-7-18/h3-9,12-13,19,21H,2,10-11,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUNKTAMZRZTJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2C3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)

![Propan-2-yl 2-[5-[(2,5-dichlorophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2576069.png)

![1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576079.png)

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)